molecular formula C7H10N2O2S B13342610 (2S)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid

(2S)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid

Cat. No.: B13342610
M. Wt: 186.23 g/mol
InChI Key: IPAWCHKAOLUINX-YFKPBYRVSA-N
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Description

(2S)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid is a chiral, non-proteinogenic amino acid derivative of interest in medicinal chemistry research. It features a 4-methyl-1,3-thiazole ring, a privileged scaffold in drug discovery known to be associated with a broad spectrum of pharmacological activities . The thiazole ring is a common bioisostere for pyrimidine and other rings, which can enhance lipophilicity and improve cell permeability, making it a valuable scaffold for developing compounds with improved bioavailability . The specific 2-aminothiazole motif is a key structural subunit found in several commercial drugs and is extensively investigated for creating new bioactive molecules . This compound is provided as a research chemical for life science applications. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

(2S)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid

InChI

InChI=1S/C7H10N2O2S/c1-4-3-12-6(9-4)2-5(8)7(10)11/h3,5H,2,8H2,1H3,(H,10,11)/t5-/m0/s1

InChI Key

IPAWCHKAOLUINX-YFKPBYRVSA-N

Isomeric SMILES

CC1=CSC(=N1)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=CSC(=N1)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Route i

A mixture of 3-(2-amino-1,3-thiazol-4-yl)coumarin (3{1}, 2.44 g, 10 mmol) and dihydrofuran-2,5-dione (4, 1.0 g, 10 mmol) is heated in benzene (25 mL) with the addition of glacial acetic acid (1.5 mL) (Method A) or in glacial acetic acid (30 mL) (Method B). The reaction mixture is refluxed for 2 – 3 h and then cooled. The solid formed is filtered off, dried and recrystallized from dioxane. Yield 48%, m.p. 260-261°С.

Route ii

3-Amino(thioxo)methylcarbamoylpropanoic acid (5, 1.76 g, 10 mmol) is added to the solution of the corresponding 3-(ω-bromacetyl)-R1-coumarin 4 (10 mmol) in glacial acetic acid (30 mL) or ethanol (30 mL). The reaction mixture is heated under a condenser for 15 – 20 minutes, then cooled and diluted with water. The precipitate formed is filtered off, washed with water and crystallized from glacial acetic acid. Yield 72%, m.p.=260-261°С.

Synthesis of 3-[4-(R1-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides 9{2, 3, 10, 14, 18, 22, 23, 26} (Route i)

To a suspension of the corresponding 3-[4-(R1-coumarin-3-yl)-1,3-thiazolyl-2-N-pyrrolidin-2,5-dione 7 (10 mmol) in anhydrous dioxane (30 mL) an appropriate primary amine 8 (15 mmol) is added. The reaction mixture is refluxed for 1 – 3 h. After cooling the mixture is poured into cold water (50 mL) to form a precipitate of the corresponding amide. Solids are filtered off and purified by crystallization from a DMF – ethanol mixture.

Synthesis of 3-[4-(R1-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides 9{1-108} (Route ii)

A solution of 1,1’-carbonyldiimidazole (7, 27 mmol) in anhydrous dioxane (120 mL) is added to the stirred suspension of the corresponding 3-[4-(R1-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]-propanoic acid 6 (24 mmol) in anhydrous dioxane (240 mL) at 90°C. The mixture is stirred at reflux for 2 h, then the solution is cooled and dispensed into 24 combinatorial vials (15 mL per vial). The appropriate primary or secondary amine 8{1-24} (1.1 mmol) is then added to these aliquots by injection and the resulting mixtures are heated at 80°C for 12 hours. After cooling each portion is poured into cold water (50 mL) to form the precipitate of the corresponding amide. The solids separated are filtered off and purified by crystallization from a DMF – 2-propanol mixture.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

(2S)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Substituents/Modifications Molecular Formula CAS/References Key Applications
(2S)-2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid 4-methylthiazole, (2S) configuration C₇H₁₀N₂O₂S - Antimycobacterial lead ()
3-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid 5-benzylidene, 4-oxo-thiazole C₁₃H₁₁N₂O₃S - Anti-cancer screening ()
3-((5-Acetyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid 5-acetyl, 4-methylthiazole, p-tolylamino C₁₇H₁₉N₃O₃S - Bioactive derivative ()
2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid Amino group at β-position, no stereochemistry C₇H₁₀N₂O₂S SY141954 () Research intermediate
(2S)-2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic acid Indole substitution (5-Br) C₁₁H₁₁BrN₂O₂ 25197-99-3 () Metabolite study

Research Findings and Implications

Stereochemical Impact : The (2S) configuration is critical for bioactivity, as enantiomers (e.g., ) may exhibit divergent binding affinities in enzymatic systems.

Thiazole Modifications :

  • Electron-withdrawing groups (e.g., 4-oxo, 5-acetyl) enhance electrophilic reactivity, improving interactions with biological targets ().
  • Halogenation (e.g., 5-bromo in ) increases metabolic stability and lipophilicity.

Antimycobacterial Activity : Derivatives with 4-methylthiazole cores show promise against drug-resistant tuberculosis strains, though potency varies with substituents ().

Biological Activity

(2S)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid, often referred to as a thiazole derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological properties, and relevant case studies surrounding this compound.

1. Synthesis of (2S)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid

The synthesis of (2S)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid typically involves reactions between thiazole derivatives and amino acids. For instance, methods have been reported utilizing various solvents and bases to optimize yield and purity. The structural characteristics of synthesized compounds are crucial for understanding their biological activity.

2.1 Overview

Numerous studies have investigated the antimicrobial properties of thiazole derivatives, including (2S)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid. These compounds exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.

2.2 Case Studies

A recent study evaluated the antimicrobial activity of several thiazole derivatives against common pathogens. The minimum inhibitory concentration (MIC) values were determined for various strains:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

These results indicate that thiazole derivatives can be effective against a range of bacterial strains, with the compound showing promising potential as an antimicrobial agent .

The anticancer activity of (2S)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid has been linked to its ability to induce apoptosis in cancer cells through various pathways. Thiazole derivatives have shown selective cytotoxicity towards specific cancer cell lines.

3.2 Research Findings

In vitro studies have demonstrated that certain thiazole derivatives exhibit significant anticancer activity against colorectal adenocarcinoma (Caco-2) cells compared to pulmonary adenocarcinoma (A549) cells:

Compound Caco-2 Cell Viability (%) A549 Cell Viability (%)
Compound A39.8No significant effect
Compound B31.9No significant effect
Compound C54.947%

The data suggest that modifications to the thiazole ring can enhance anticancer properties and selectivity towards specific cancer types .

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for the development of more effective thiazole-based compounds. Variations in substituents on the thiazole ring can significantly impact biological activity:

Key Observations

  • The introduction of methyl groups enhances anticancer activity.
  • Different substitutions lead to varying efficacy against different cancer cell lines.

This highlights the importance of molecular design in developing new therapeutics based on thiazole derivatives .

Q & A

Q. What are the common synthetic routes for (2S)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid and its derivatives?

Synthesis typically involves condensation reactions between thiourea derivatives and halogenated carbonyl compounds (e.g., chloroacetone or bromoacetophenone) under reflux conditions. For example:

  • Step 1 : React thioureido acids (e.g., 1a–c) with chloroacetone in dry acetone at reflux for 4 hours .
  • Step 2 : Purify via sodium acetate-mediated precipitation and recrystallization from methanol or ethanol .
  • Key reagents : Sodium borohydride (NaBH3CN) for reduction steps and HCl for acidification .
  • Yield optimization : Adjusting solvent polarity (e.g., acetone vs. methanol) improves crystallinity and purity .

Q. How is structural characterization performed for this compound and its analogs?

A multi-technique approach is essential:

  • 1H/13C NMR : Assign peaks for thiazole protons (δ = 6.10–7.86 ppm) and methyl groups (δ = 2.14–2.47 ppm) .
  • IR spectroscopy : Confirm carbonyl (C=O, ~1702 cm⁻¹) and thiazole ring vibrations (C=N, ~1601 cm⁻¹) .
  • Elemental analysis : Validate purity (>98%) by matching calculated vs. experimental C/H/N/S ratios .
  • Mass spectrometry (MS) : Use high-resolution MS to confirm molecular ions (e.g., [M+H]+ for C15H18N2O2S at m/z 290.1) .

Q. What is the role of the 4-methylthiazole substituent in modulating reactivity or bioactivity?

The 4-methyl group on the thiazole ring:

  • Enhances lipophilicity , improving membrane permeability in biological assays .
  • Stabilizes the thiazole ring via steric hindrance, reducing undesired side reactions during functionalization (e.g., acylation) .
  • Modulates electronic effects, as shown by NMR shifts in derivatives with electron-withdrawing substituents (e.g., nitro or halogens) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in thiazole-incorporated amino acid synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction dilution with water to precipitate products .
  • Temperature control : Reflux at 80–100°C balances reaction rate and decomposition risks, especially for thermally sensitive intermediates .
  • Catalyst screening : Use NaBH3CN for selective reductions without over-reducing thiazole rings .
  • Example : In Scheme 1 (), optimizing NaBH3CN stoichiometry increased yields from 70% to 88% for antimycobacterial derivatives .

Q. How to resolve contradictory spectral data (e.g., NMR shifts) in structurally similar derivatives?

  • Differential analysis : Compare 13C NMR shifts for carbonyl carbons (δ = 169–176 ppm) to distinguish acylated vs. non-acylated thiazoles .
  • Decoupling experiments : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping proton signals in crowded aromatic regions .
  • Case study : Compound 21b () showed a downfield shift (δ = 12.72 ppm for -OH) due to hydrogen bonding, absent in non-acidic analogs .

Q. What strategies are used to establish structure-activity relationships (SAR) for bioactivity?

  • Functional group variation : Introduce substituents (e.g., halogens, nitro groups) at the 4-position of the thiazole ring to assess electronic effects on target binding .
  • Biological screening : Test derivatives against mycobacterial strains (e.g., M. tuberculosis) with MIC values correlated to logP and Hammett constants .
  • Data interpretation : Use molecular docking to map interactions between the 4-methylthiazole moiety and enzyme active sites (e.g., enoyl-ACP reductase) .

Methodological Notes

  • Data tables : Reference Scheme 1 () for reagent tables and NMR assignments in for reproducibility.
  • Contradictions : Discrepancies in elemental analysis (e.g., C% deviations >0.5%) may indicate residual solvents; repeat with vacuum-dried samples .

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